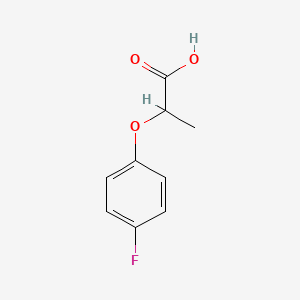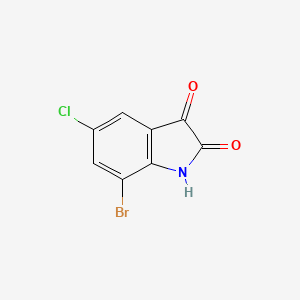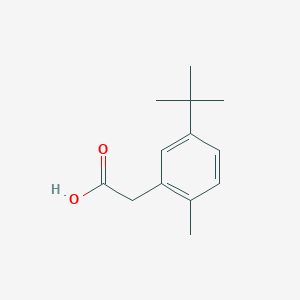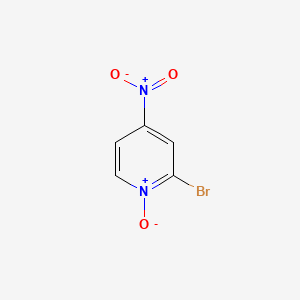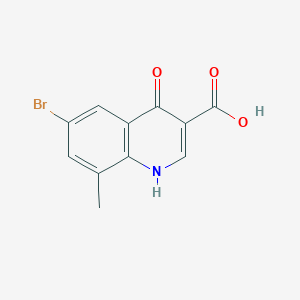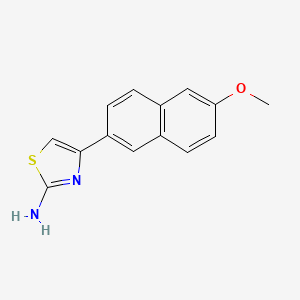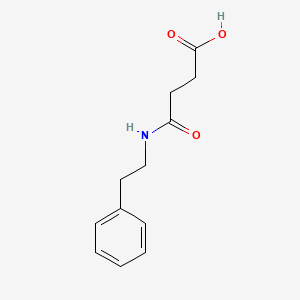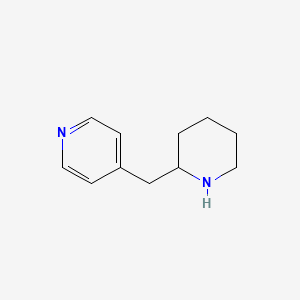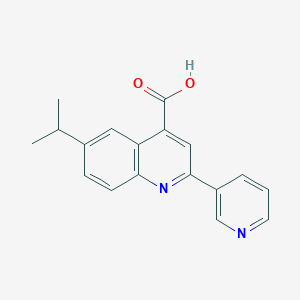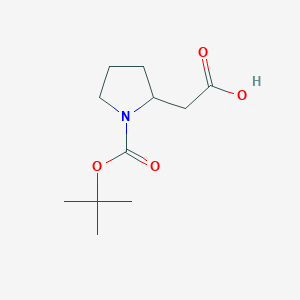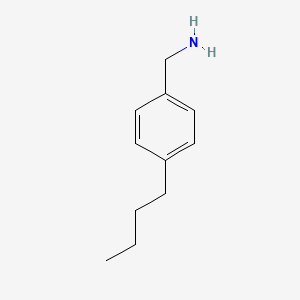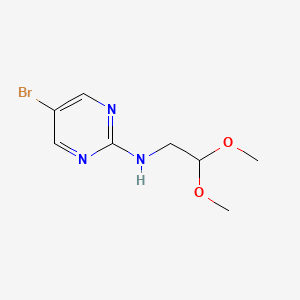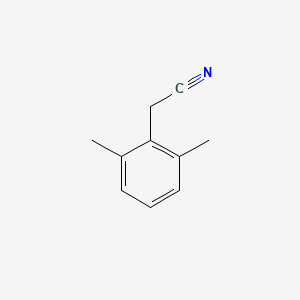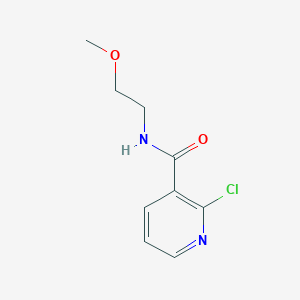
2-Chloro-N-(2-methoxyethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-methoxyethyl)nicotinamide is a derivative of nicotinic acid, which is a natural product found in various plants and animals. This compound is part of a series of N-(arylmethoxy)-2-chloronicotinamides that have been synthesized for the purpose of discovering new herbicides based on natural products. The research indicates that some of these compounds have shown promising herbicidal activity against certain plant species .
Synthesis Analysis
The synthesis of N-(arylmethoxy)-2-chloronicotinamides involves the use of nicotinic acid as a starting material. The specific synthesis process for 2-Chloro-N-(2-methoxyethyl)nicotinamide is not detailed in the provided papers, but the general approach for creating these compounds includes designing and synthesizing a series of derivatives to test their herbicidal activity. One of the compounds, 5f, which is closely related to 2-Chloro-N-(2-methoxyethyl)nicotinamide, demonstrated significant herbicidal activity and could serve as a lead compound for further development .
Molecular Structure Analysis
While the exact molecular structure analysis of 2-Chloro-N-(2-methoxyethyl)nicotinamide is not provided, the structure of a related co-crystal formed between 2-chloro-4-nitrobenzoic acid and nicotinamide has been characterized. This co-crystal exhibits a ribbon architecture formed through carboxylic acid-pyridine hydrogen bonds, which could provide insights into the potential interactions and stability of 2-Chloro-N-(2-methoxyethyl)nicotinamide .
Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-N-(2-methoxyethyl)nicotinamide are not explicitly discussed in the provided papers. However, the synthesis of related compounds suggests that these nicotinamide derivatives can undergo various reactions to form the desired herbicidal agents. The conversion of nicotinamide methochloride into different fluorescent pigments upon treatment with alkali and isobutanol or ferricyanide indicates that nicotinamide derivatives can participate in complex chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-N-(2-methoxyethyl)nicotinamide are not directly reported. However, the study of a pharmaceutical co-crystal containing nicotinamide suggests that such derivatives can exhibit increased thermal stability compared to their pure components. This implies that 2-Chloro-N-(2-methoxyethyl)nicotinamide may also possess unique physical properties that could be advantageous for its application as a herbicide . The herbicidal activity of related compounds, such as compound 5f, against specific plant species like bentgrass and duckweed, further indicates the potential efficacy of these compounds in agricultural settings .
科学的研究の応用
Herbicidal Activity
A study focused on discovering natural-product-based herbicides synthesized a series of N-(arylmethoxy)-2-chloronicotinamides, derivatives of nicotinic acid. Some of these compounds, including a related compound 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, demonstrated significant herbicidal activity against certain plants like bentgrass and duckweed. This research suggests the potential of these compounds in developing new herbicides for monocotyledonous weeds (Yu et al., 2021).
Antineoplastic Activities
Research dating back to 1967 explored the synthesis of various substituted nicotinamides, including similar compounds to 2-Chloro-N-(2-methoxyethyl)nicotinamide, assessing their antineoplastic activities. This early research indicated moderate activity against certain cancers, highlighting the potential use of these compounds in cancer treatment (Ross, 1967).
Pharmaceutical Applications
A study focused on the synthesis of nevirapine, an anti-infective agent, utilized 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)-nicotinamide in its process. This demonstrates the application of similar compounds in the synthesis of important pharmaceuticals (Hu Yong-an, 2012).
Supramolecular Chemistry
In the field of supramolecular chemistry, studies have employed similar compounds to 2-Chloro-N-(2-methoxyethyl)nicotinamide for constructing hydrogen-bonding networks. This research is crucial for understanding molecular interactions and designing advanced materials (Halaška et al., 2013).
Sustainable Agrochemicals
A recent study in 2022 utilized nicotinamide, related to 2-Chloro-N-(2-methoxyethyl)nicotinamide, for the sustainable synthesis of organic salts. These salts showed potential as environmentally friendly agrochemicals, demonstrating another significant application of these compounds in sustainable agriculture (Stachowiak et al., 2022).
特性
IUPAC Name |
2-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-6-5-12-9(13)7-3-2-4-11-8(7)10/h2-4H,5-6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFINLXQMMCABB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-methoxyethyl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

